Lipophilicity Differentiation: Target Compound LogP 0.6549 vs Positional Isomer LogP 1.0939
The target compound 1-(2-Amino-phenoxy)-3-methoxy-propan-2-ol (CAS 1171934-99-8) exhibits a computed LogP of 0.6549 , substantially lower than its closest positional isomer 1-amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1), which has a LogP of 1.0939 [1]. Both compounds share identical TPSA values (64.71 Ų), confirming that the lipophilicity difference arises from the reversed positioning of the amino and methoxy substituents rather than from polar surface area effects.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.6549 |
| Comparator Or Baseline | 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1): LogP = 1.0939 |
| Quantified Difference | ΔLogP = −0.44 (target compound is more hydrophilic by approximately 0.44 log units, corresponding to roughly 2.75-fold lower octanol partitioning) |
| Conditions | Computed LogP values from vendor-specified computational chemistry parameters; TPSA identical at 64.71 Ų for both compounds |
Why This Matters
A ΔLogP of 0.44 units translates to measurably different aqueous solubility and passive membrane permeability, meaning these isomers cannot be used interchangeably in biological assays, formulation development, or ADME prediction workflows without risking divergent pharmacokinetic outcomes.
- [1] MolBase. 1-Amino-3-(2-methoxyphenoxy)propan-2-ol (CAS 63257-76-1). LogP 1.0939, PSA 64.71. View Source
